Chemical structure analysis of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
Chemical structure analysis of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
The following technical guide provides an in-depth structural and functional analysis of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine . This monograph is designed for medicinal chemists and process scientists, moving beyond basic descriptions to explore the electronic, synthetic, and spectroscopic nuances of this critical scaffold.
Executive Summary
4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine (CAS: 773140-11-7) is a high-value heterocyclic intermediate utilized primarily in the discovery of tyrosine kinase inhibitors (TKIs). Structurally, it functions as a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib), offering modified solubility and metabolic profiles due to the thiophene fusion.
The molecule possesses two distinct "handles" for medicinal chemistry:
-
The C4-Chloro Position: A highly electrophilic site prone to nucleophilic aromatic substitution (
), allowing for the rapid introduction of solubilizing amine tails or hinge-binding motifs. -
The C2-(2-Fluorophenyl) Moiety: A lipophilic domain that provides steric occlusion and metabolic protection against oxidation, while the fluorine atom often engages in specific non-covalent interactions within the ATP-binding pocket of kinases (e.g., VEGFR-2, c-Met, FGFR1).
Part 1: Structural Architecture & Electronic Properties
Electronic Distribution
The thieno[2,3-d]pyrimidine core is electron-deficient, particularly at the pyrimidine ring. The fusion of the electron-rich thiophene ring with the electron-poor pyrimidine creates a "push-pull" electronic system, but the strong electron-withdrawing nature of the nitrogen atoms dominates the C4 position.
-
C4-Cl Labile Center: The carbon at position 4 is highly distinct due to the inductive effect of the adjacent nitrogen (N3) and the chlorine atom. This makes C4 the "soft" electrophile in the system, exclusively targeting nucleophiles.
-
The Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring exerts a negative inductive effect (-I), reducing the electron density of the phenyl ring. However, its primary role is conformational. It creates a steric clash that forces the phenyl ring to twist slightly out of planarity with the thienopyrimidine core, potentially improving solubility and selectivity in protein binding pockets.
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 264.71 g/mol |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| H-Bond Acceptors | 2 (N1, N3) |
| H-Bond Donors | 0 |
| Topological Polar Surface Area | ~41 Ų |
Part 2: Synthetic Pathways
The synthesis of this scaffold typically follows a convergent route, utilizing the Gewald Reaction to build the thiophene core, followed by cyclization to form the pyrimidine ring.
Synthesis Workflow
The most robust industrial route involves the cyclocondensation of a 2-aminothiophene-3-carboxylate derivative with a 2-fluorobenzoyl equivalent.
Figure 1: Convergent synthesis route starting from Gewald precursors.
Detailed Protocol Steps
-
Thiophene Formation (Gewald): Condensation of a ketone (or acetaldehyde equivalent) with malononitrile and elemental sulfur in the presence of a base (morpholine) yields the 2-aminothiophene-3-carbonitrile (or ester).
-
Pyrimidine Ring Closure: The 2-aminothiophene is reacted with 2-fluorobenzoyl chloride in a solvent like pyridine or DMF. This forms an amide intermediate which, upon heating (often in acidic media or with a dehydrating agent), cyclizes to form the thienopyrimidin-4-one (often referred to as the 4-hydroxy tautomer).
-
Aromatization/Chlorination: The 4-one intermediate is treated with phosphorus oxychloride (
) at reflux. This converts the carbonyl oxygen into a leaving group, which is then displaced by chloride, yielding the final aromatic 4-chloro product.
Part 3: Spectroscopic Characterization
Accurate identification of this molecule requires analysis of the characteristic splitting patterns induced by the fluorine atom and the thienopyrimidine core.
Nuclear Magnetic Resonance (NMR)
Predicted
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Thiophene H6 | 7.45 - 7.55 | Doublet (d) | 1H | Thiophene ring proton | |
| Thiophene H5 | 7.30 - 7.40 | Doublet (d) | 1H | Thiophene ring proton | |
| Aryl H6' | 8.10 - 8.20 | Triplet of doublets | 1H | Ortho to pyrimidine | |
| Aryl H4' | 7.40 - 7.50 | Multiplet | 1H | - | Para to F |
| Aryl H5' | 7.20 - 7.30 | Multiplet | 1H | - | Meta to F |
| Aryl H3' | 7.15 - 7.25 | Multiplet | 1H | Ortho to F |
Key Diagnostic Feature: The proton at the 3' position of the phenyl ring (adjacent to Fluorine) will show a distinct multiplet with a large coupling constant (
-
Signal: Single peak around -110 to -118 ppm .
-
Significance: Absence of this peak indicates loss of the fluorophenyl group; a shift implies modification of the phenyl ring.
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI+.
-
Parent Ion (
): m/z 264.7.[1] -
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (264 and 266) confirms the presence of a single Chlorine atom.
-
Fragmentation: Loss of the Cl radical (M-35) is a common primary fragmentation pathway.
Part 4: Reactivity & Medicinal Applications[2][3]
The "Warhead"
The 4-chloro group is the primary site for derivatization. It reacts readily with primary and secondary amines, alcohols, and thiols.
Figure 2: Nucleophilic Aromatic Substitution (
Experimental Tip: For unreactive amines, the addition of a mild Lewis acid or conducting the reaction in
Case Studies in Drug Discovery
This scaffold is a bioisostere for the quinazoline core found in approved drugs like Gefitinib . Researchers utilize the thieno[2,3-d]pyrimidine core to target:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor): The 2-(2-fluorophenyl) group occupies the hydrophobic pocket adjacent to the ATP binding site, improving selectivity over other kinases.
-
PI3K (Phosphoinositide 3-kinase): Derivatives where the 4-Cl is replaced by a morpholine or piperazine ring have shown nanomolar potency against PI3K
. -
FGFR1 (Fibroblast Growth Factor Receptor): The scaffold serves as a template for Type I inhibitors that bind to the active conformation of the kinase.
References
-
Thienopyrimidine Scaffold Review : Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.[2] Source: Bioorganic & Medicinal Chemistry (2019). URL:[Link]
-
Synthesis of Thieno[2,3-d]pyrimidines : Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[3] Source: Bioorganic Chemistry (2021).[2] URL:[Link]
-
Anticancer Applications : Title: Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors.[3] Source: European Journal of Medicinal Chemistry (2017). URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
